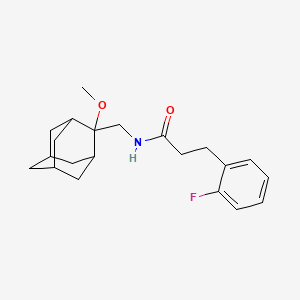![molecular formula C11H22N2O B2548620 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917203-86-2](/img/structure/B2548620.png)
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a derivative of diazabicyclononanone, which is a class of compounds that has been studied for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures have been synthesized and evaluated for their potential as nootropic and analgesic agents.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a class of 1,4-diazabicyclo[4.3.0]nonan-9-ones has been synthesized and tested for nootropic activity, showing a high potency similar to piracetam . Additionally, unnatural amino acids containing the 3,7-diazabicyclo[3.3.1]nonane unit have been synthesized using the Mannich reaction, which suggests a possible synthetic route for the compound . The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones has also been achieved from 4-piperidones, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of diazabicyclononanones and their derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. The stereochemistry of these compounds is an important aspect, as different stereoisomers can be synthesized under various conditions . The determination of the configuration of these molecules has been performed using 1H-NMR and 13C-NMR spectroscopy, which are essential tools for structural analysis .
Chemical Reactions Analysis
The chemical reactivity of the diazabicyclononanone derivatives is influenced by the presence of the nitrogen atoms and the bicyclic framework. The Mannich reaction has been utilized to introduce the diazabicyclo[3.3.1]nonane unit into amino acids, demonstrating the potential for further functionalization of the core structure . The analgesic activity of some of these compounds suggests that they may undergo interactions with biological targets, such as opioid receptors .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol are not explicitly detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds would be influenced by their molecular structure and substituents. The pharmacological evaluations indicate that these compounds are biologically active, which implies a certain degree of lipophilicity and the ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- Conformational Analysis : Diazabicyclanones and diazabicyclanols, including derivatives of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, have been analyzed using NMR, IR, Raman spectroscopy, and X-ray diffraction. These studies reveal insights into their conformational preferences in different environments (Gálvez et al., 1985).
- Crystal and Molecular Structure : Investigations into the crystal and molecular structures of derivatives of this compound have been conducted to understand their geometrical and conformational properties (Palafox et al., 1991).
Chemical Synthesis and Transformations
- Derivative Formation : Research has been conducted on the formation of various derivatives, such as 1,3-diazaadamantane derivatives, by reacting bispidine derivatives with dialdehydes (Kuznetsov et al., 2014).
- Synthesis of Esters : A series of esters derived from this compound have been synthesized and analyzed using NMR spectroscopy and X-ray diffraction to explore their structural and conformational aspects (Fernández et al., 1995).
Potential Pharmaceutical Applications
- Biological Activity Studies : The biological activity and toxicity of novel derivatives of this compound have been investigated, showing potential in the treatment of various diseases (Malmakova et al., 2021).
- Liposomal Delivery Systems : Its derivatives have been used in designing stimulus-sensitive liposomal delivery systems for controlled release of compounds, highlighting its potential in pharmaceutical delivery applications (Veremeeva et al., 2021).
Miscellaneous Applications
- Chiral Compound Synthesis : It has been involved in the synthesis of chiral compounds containing amino acid fragments, showcasing its versatility in organic synthesis (Vlasova et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h9,12-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZRXZRIFYRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

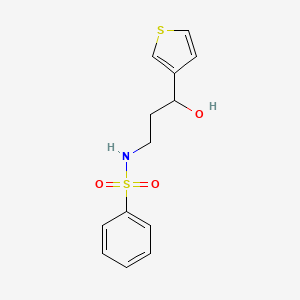
![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
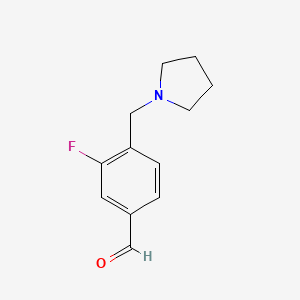
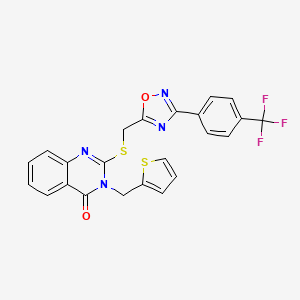
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)
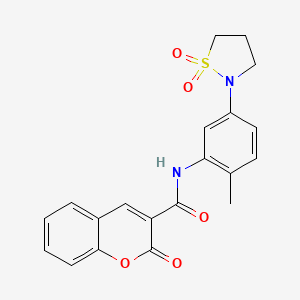
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

